

Cyanine3.5 DBCO: Application Notes for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyanine3.5 carboxylic acid*

Cat. No.: *B606858*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3.5 DBCO is a fluorescent probe designed for the specific labeling of azide-modified biomolecules via copper-free click chemistry. This reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a robust and bioorthogonal method for attaching the bright and photostable Cyanine3.5 fluorophore to various targets. The dibenzocyclooctyne (DBCO) moiety reacts specifically and efficiently with azides without the need for a cytotoxic copper catalyst, making it ideal for applications in sensitive biological systems, including live cell imaging and in vivo studies.^{[1][2]} Cyanine3.5 is an orange-red fluorescent dye with properties similar to Cy3.5®, offering excellent brightness and photostability.^{[3][4]} Its fluorescence is insensitive to pH changes between 4 and 10, a desirable characteristic for various biological applications.^{[3][4]}

These application notes provide detailed protocols for the use of Cyanine3.5 DBCO in labeling proteins and cells, along with quantitative data to guide experimental design.

Quantitative Data Summary

The following tables summarize the key properties of Cyanine3.5 DBCO and provide typical parameters for labeling experiments.

Table 1: Physicochemical and Spectroscopic Properties of Cyanine3.5 DBCO

Property	Value
Molecular Formula	C ₅₉ H ₆₁ BF ₄ N ₄ O ₂
Molecular Weight	944.95 g/mol [3]
Excitation Maximum (λ _{ex})	~591 nm[3][4]
Emission Maximum (λ _{em})	~604 nm[3][5]
Molar Extinction Coefficient (ε)	116,000 cm ⁻¹ M ⁻¹ [3][4]
Fluorescence Quantum Yield (Φ)	0.35[3][5]
Solubility	Soluble in organic solvents (DMF, DMSO, dichloromethane), insoluble in water[3][4]
Storage Conditions	Store at -20°C in the dark for up to 24 months[3]

Table 2: Typical Reaction Parameters for Labeling with Cyanine3.5 DBCO

Parameter	In Vitro Protein Labeling	Live Cell Labeling
Biomolecule	Azide-modified protein	Metabolically azide-labeled cells
Cyanine3.5 DBCO Stock Solution	1-10 mM in anhydrous DMSO or DMF	1-10 mM in anhydrous DMSO or DMF
Molar Excess of Dye	2-10 fold over biomolecule	N/A
Final Staining Concentration	N/A	5-50 μM
Reaction/Incubation Time	1-4 hours at room temperature or 37°C	30-60 minutes at 37°C
Reaction Buffer	PBS or other amine-free buffer, pH 7.4	Cell culture medium

Experimental Protocols

Protocol 1: Labeling of Purified Azide-Modified Proteins

This protocol describes a general procedure for labeling a purified protein that has been functionalized with azide groups.

Materials:

- Azide-modified protein
- Cyanine3.5 DBCO
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Phosphate-buffered saline (PBS), pH 7.4
- Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

- Prepare Cyanine3.5 DBCO Stock Solution:
 - Allow the vial of Cyanine3.5 DBCO to equilibrate to room temperature before opening.
 - Prepare a 1-10 mM stock solution of Cyanine3.5 DBCO in anhydrous DMSO or DMF. For example, to make a 10 mM stock solution, dissolve 1 mg of Cyanine3.5 DBCO (MW 944.95) in approximately 106 µL of anhydrous DMSO.
 - Vortex the solution until the dye is completely dissolved. This stock solution should be prepared fresh before each use to minimize hydrolysis.
- Prepare Protein Solution:
 - Dissolve the azide-modified protein in PBS (or another suitable amine-free buffer) to a final concentration of 1-10 mg/mL.
 - Ensure the buffer is free of sodium azide as it will compete with the azide-modified protein for reaction with the DBCO group.
- Labeling Reaction:

- Add a 2- to 10-fold molar excess of the Cyanine3.5 DBCO stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
- Mix the reaction gently and incubate for 1-4 hours at room temperature or 37°C, protected from light.
- Purification of the Labeled Protein:
 - Separate the Cyanine3.5-labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
 - Collect the fractions containing the labeled protein, which will be identifiable by its color.
- Characterization (Optional):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 591 nm (for Cyanine3.5).

Protocol 2: Live Cell Imaging of Metabolically Labeled Glycans

This protocol outlines the steps for labeling and imaging cell surface glycans that have been metabolically engineered to contain azide groups.

Materials:

- Mammalian cells cultured on glass-bottom dishes or coverslips
- Azide-modified sugar precursor (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
- Complete cell culture medium
- Cyanine3.5 DBCO
- Anhydrous DMSO
- Live cell imaging buffer (e.g., phenol red-free medium)

- Fluorescence microscope with appropriate filters for Cyanine3.5

Procedure:

- Metabolic Labeling of Cells:

- Culture cells in complete cell culture medium containing an azide-modified sugar (e.g., 25-50 μ M Ac4ManNAz) for 1-3 days. This allows the cells to metabolically incorporate the azido sugar into their glycans.[\[3\]](#)

- Cell Washing:

- After the incubation period, gently wash the cells two to three times with warm PBS or cell culture medium to remove any unincorporated azide precursor.

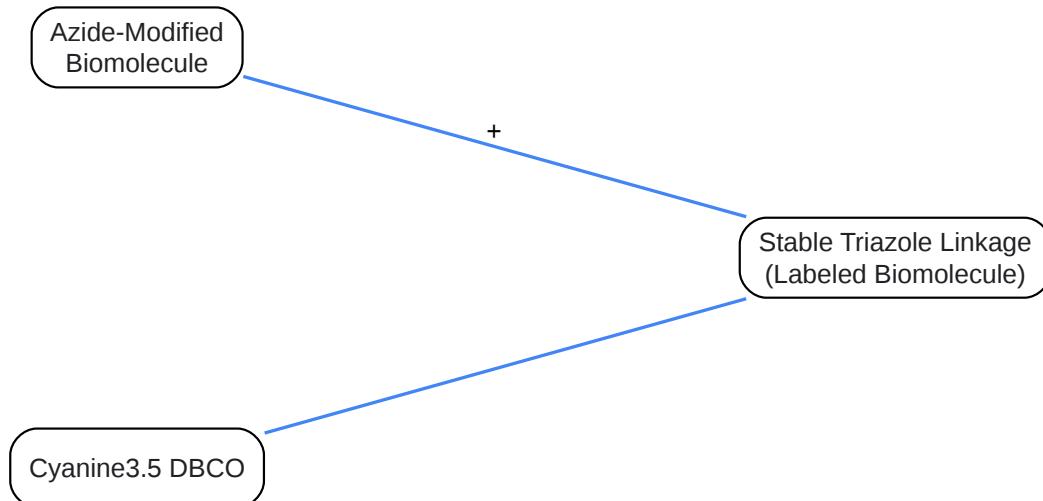
- Preparation of Cyanine3.5 DBCO Staining Solution:

- Prepare a 1-10 mM stock solution of Cyanine3.5 DBCO in anhydrous DMSO.
 - Dilute the stock solution in pre-warmed live cell imaging buffer to a final concentration of 5-50 μ M. The optimal concentration should be determined for each cell type and experimental condition to maximize signal and minimize background.

- Cell Labeling:

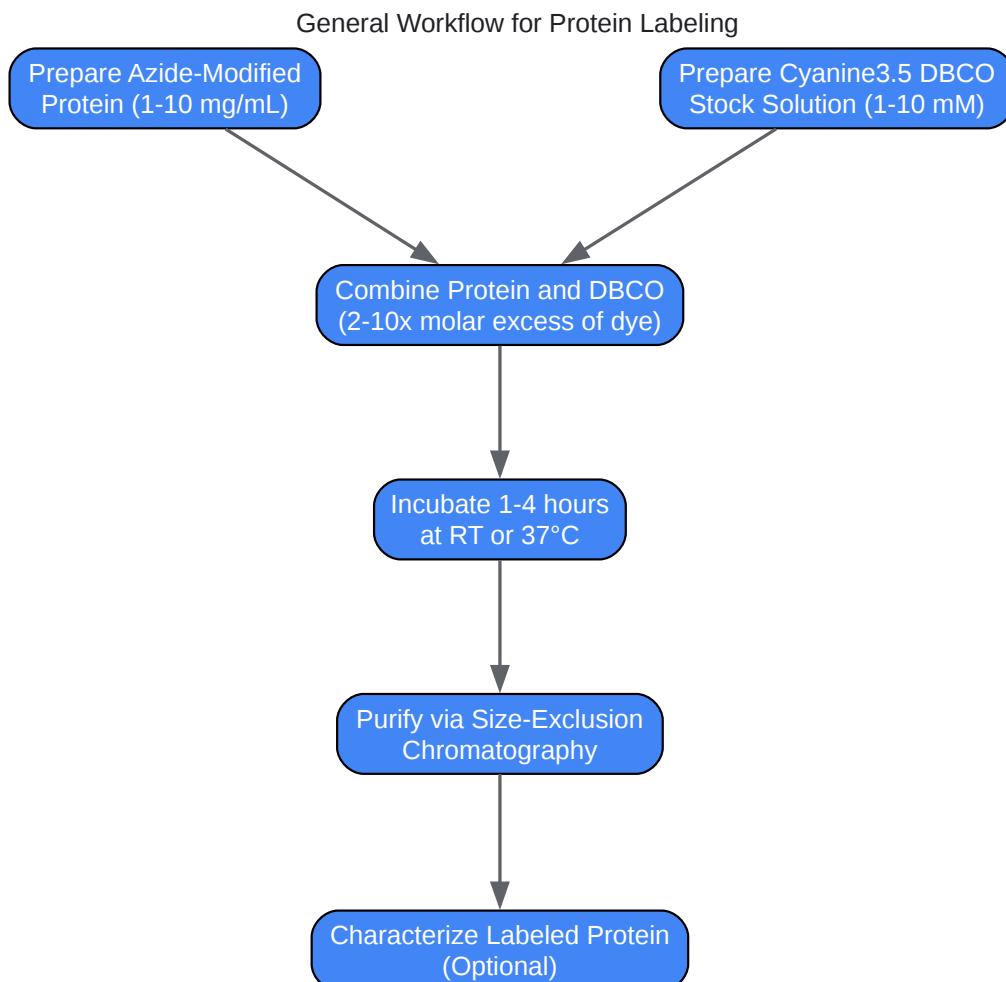
- Add the Cyanine3.5 DBCO staining solution to the azide-labeled cells.
 - Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

- Washing:


- Remove the staining solution and wash the cells three to four times with fresh, warm live cell imaging buffer to remove any unreacted Cyanine3.5 DBCO.

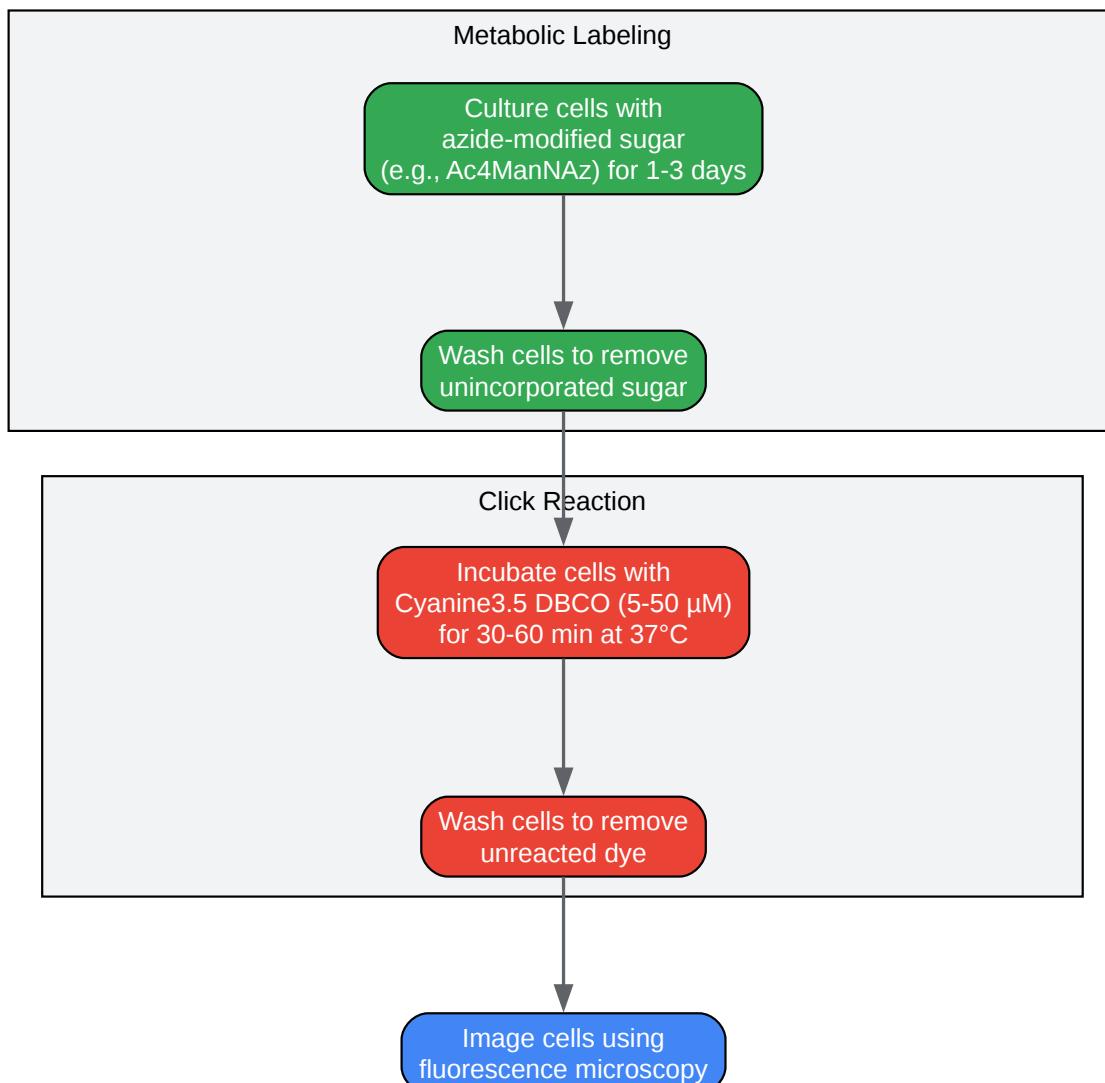
- Imaging:

- The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filter sets for Cyanine3.5 (excitation ~591 nm, emission ~604 nm).


Visualizations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

[Click to download full resolution via product page](#)


Caption: Copper-Free Click Chemistry Reaction.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Protein Labeling.

Workflow for Live Cell Imaging of Glycans

[Click to download full resolution via product page](#)

Caption: Workflow for Live Cell Imaging of Glycans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 3. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 4. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 5. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
- To cite this document: BenchChem. [Cyanine3.5 DBCO: Application Notes for Copper-Free Click Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606858#cyanine3-5-dbcо-for-copper-free-click-chemistry\]](https://www.benchchem.com/product/b606858#cyanine3-5-dbcо-for-copper-free-click-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com